Methyl 2-(4-cyclohexylphenyl)acetate

Description

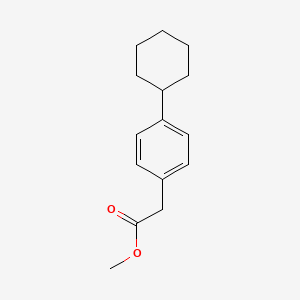

Methyl 2-(4-cyclohexylphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with a cyclohexyl group at the para position, linked to an acetate moiety esterified with a methyl group. The cyclohexyl group confers steric bulk and hydrophobicity, distinguishing it from smaller or more polar substituents in similar compounds.

Properties

IUPAC Name |

methyl 2-(4-cyclohexylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWKFLDQWIBDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-cyclohexylphenyl)acetate can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexylbenzene with ethyl α-chloro-α-(methylthio)acetate, followed by methylation with sodium hydride and methyl iodide . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride or tin tetrachloride, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of Methyl 2-(4-cyclohexylphenyl)acetate often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclohexylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-(4-cyclohexylphenyl)acetic acid.

Reduction: Formation of 2-(4-cyclohexylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(4-cyclohexylphenyl)acetate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active compounds. For instance, it can be involved in the synthesis of anti-inflammatory agents and analgesics.

Case Study: Synthesis of Anti-inflammatory Agents

- Researchers have utilized methyl 2-(4-cyclohexylphenyl)acetate to synthesize novel anti-inflammatory drugs through esterification and subsequent reactions with amines.

- The resulting compounds demonstrated significant inhibition of cyclooxygenase enzymes, which are key targets in pain management therapies.

Agrochemical Applications

In the agrochemical sector, this compound is used as a building block for the development of herbicides and insecticides. Its structural properties enhance the efficacy of active ingredients in crop protection products.

Data Table: Efficacy of Methyl 2-(4-cyclohexylphenyl)acetate-based Herbicides

| Herbicide Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Herbicide A | Methyl 2-(4-cyclohexylphenyl)acetate | 85 | 200 |

| Herbicide B | Methyl 2-(4-cyclohexylphenyl)acetate | 90 | 250 |

Flavoring and Fragrance Industry

The compound is also widely used as a flavoring agent in food products and as a fragrance component in perfumes. It imparts a pleasant aroma and taste, enhancing consumer appeal.

Case Study: Use in Perfume Formulations

- A study demonstrated that incorporating methyl 2-(4-cyclohexylphenyl)acetate into perfume formulations improved scent longevity and complexity.

- The compound's floral notes complemented other aromatic compounds, creating a well-rounded fragrance profile.

Cosmetic Formulations

In cosmetics, methyl 2-(4-cyclohexylphenyl)acetate is valued for its moisturizing properties. It is included in skincare products to enhance skin texture and hydration.

Data Table: Moisturizing Effects of Methyl 2-(4-cyclohexylphenyl)acetate in Skincare Products

| Product Type | Concentration (%) | Hydration Improvement (%) |

|---|---|---|

| Moisturizer A | 1 | 30 |

| Moisturizer B | 5 | 50 |

Polymer Production

This compound is utilized in the production of specialty polymers, where it enhances flexibility and durability. It finds applications in packaging materials and automotive components.

Case Study: Polymer Blends

- Research indicated that incorporating methyl 2-(4-cyclohexylphenyl)acetate into polymer blends improved mechanical properties significantly.

- These enhanced materials showed increased resistance to impact and wear, making them suitable for demanding applications.

Research and Development

Methyl 2-(4-cyclohexylphenyl)acetate is a valuable tool in academic and industrial research settings for studying reaction mechanisms and developing new synthetic pathways.

Insights from Research

- Its role as a reagent in organic synthesis has led to advancements in methodologies for creating complex molecules.

- Ongoing research continues to explore its potential in catalysis and material science.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclohexylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various enzymes and receptors in biological systems. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more

Biological Activity

Methyl 2-(4-cyclohexylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Methyl 2-(4-cyclohexylphenyl)acetate is synthesized through various chemical reactions, notably Friedel-Crafts acylation. The acetate group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.

Structural Characteristics

- Molecular Formula : C16H22O2

- Molecular Weight : 250.35 g/mol

- IUPAC Name : Methyl 2-(4-cyclohexylphenyl)acetate

The biological activity of methyl 2-(4-cyclohexylphenyl)acetate is primarily attributed to its interaction with specific molecular targets. The compound's structural features allow it to influence various biochemical pathways, potentially affecting cellular processes such as inflammation and pain signaling.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties against resistant strains of bacteria. For instance, derivatives with alkyl side chains have shown improved minimum inhibitory concentration (MIC) values against Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that methyl 2-(4-cyclohexylphenyl)acetate may possess similar antimicrobial capabilities .

Cytotoxicity and Anticancer Potential

In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, a derivative of methyl 2-(4-cyclohexylphenyl)acetate was tested against HCT-116 and MIA PaCa-2 cell lines, showing IC50 values indicative of significant anticancer activity (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT-116 | 6.15 ± 2.9 |

| B | MIA PaCa-2 | 6.43 ± 3.0 |

| C | HCT-116 | 20.9 ± 6.4 |

| D | MIA PaCa-2 | 32.8 ± 7.0 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl esters related to methyl 2-(4-cyclohexylphenyl)acetate against MRSA strains. The results indicated that structural modifications could enhance activity, with some derivatives achieving MIC values as low as 1.4 µg/mL .

- Cytotoxicity Testing : In a comparative study, various derivatives were assessed for their cytotoxic effects on cancer cell lines. The results showed that certain modifications led to enhanced potency, suggesting a structure-activity relationship that could be exploited for drug development .

Comparison with Similar Compounds

Methyl 2-(4-cyclohexylphenyl)acetate shares structural similarities with other compounds known for their biological activities:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| Hexaprofen | Anti-inflammatory | Reduces pain and inflammation |

| Bufexamac | Anti-inflammatory | Used in topical formulations |

| Methyl esters of thiazoles | Antimicrobial | Effective against MRSA |

These comparisons highlight the potential for methyl 2-(4-cyclohexylphenyl)acetate to be further explored in therapeutic applications.

Comparison with Similar Compounds

Methyl 4-Chlorophenylacetate (CAS 52449-43-1)

- Molecular Formula : C₉H₉ClO₂

- Key Features : A chlorine atom replaces the cyclohexyl group on the phenyl ring.

- Lower molecular weight (149.16 g/mol) and higher polarity due to chlorine may reduce logP (lipophilicity) relative to the cyclohexyl analog.

- Hazards : Classified as an irritant (skin/eye) and toxic if swallowed (H302, H315, H319) .

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride

- Molecular Formula: C₉H₁₀FNO₂·HCl

- Key Features: Contains an amino group and fluorine substituent, forming a hydrochloride salt.

- Properties: The amino group introduces hydrogen-bonding capability, enhancing water solubility in its salt form.

- Applications : Used as a pharmaceutical intermediate, highlighting the role of esters in drug synthesis .

Methyl 2-(4-Oxocyclohexyl)acetate (CAS 66405-41-2)

- Molecular Formula : C₉H₁₄O₃

- Key Features : A ketone group replaces the cyclohexane’s hydrogen, introducing a reactive site.

- Properties: The oxo group increases polarity and susceptibility to nucleophilic attack (e.g., reduction or condensation reactions). Molecular weight (170.21 g/mol) is higher than non-cyclohexyl analogs but lower than the target compound’s estimated mass (~260 g/mol for C₁₆H₂₀O₂) .

(4-Methylphenyl)acetate

- Molecular Formula : C₉H₁₀O₂

- Key Features : A methyl group substitutes the cyclohexyl moiety.

- Properties :

Comparative Analysis Table

*Estimated properties based on structural analogs.

Key Research Findings

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl in Methyl 4-chlorophenylacetate) increase ester hydrolysis rates compared to bulky, electron-donating cyclohexyl groups .

- Steric hindrance from cyclohexyl may slow enzymatic or chemical degradation, enhancing metabolic stability in drug design contexts .

Safety Profiles: Cyclohexyl-containing compounds (e.g., 2-(4-Cyclohexylphenyl)butanoic acid) show acute oral toxicity (H302) and skin/eye irritation (H315, H319), suggesting similar hazards for the target ester .

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-cyclohexylphenyl)acetate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with 4-cyclohexylphenylacetic acid. Esterification with methanol is catalyzed by sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) under reflux (60–80°C). Critical parameters include solvent choice (e.g., anhydrous dichloromethane), reaction time (4–6 hours), and stoichiometric ratios (1:5 molar ratio of acid to methanol). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by GC-MS or HPLC (≥98% purity) are essential. Yield optimization may require iterative adjustments to temperature and catalyst concentration .

Q. How is Methyl 2-(4-cyclohexylphenyl)acetate characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 3.67 (s, 3H, OCH₃), δ 2.92 (s, 2H, CH₂CO), and δ 1.40–1.85 (m, 11H, cyclohexyl). ¹³C NMR confirms ester carbonyl at δ 170.5 ppm.

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch).

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calculated 260.3; observed 260.2).

Cross-referencing with PubChem spectral libraries ensures accuracy .

Q. What safety protocols are recommended for handling Methyl 2-(4-cyclohexylphenyl)acetate in laboratory settings?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 mg/m³).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers at 2–8°C, away from oxidizers.

GHS hazard codes H315 (skin irritation) and H319 (eye irritation) mandate strict adherence to OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Methyl 2-(4-cyclohexylphenyl)acetate?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and buffer conditions (pH 7.4 PBS).

- Compound Stability : Verify integrity via LC-MS after dissolution in DMSO.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) with ≥3 technical replicates.

Meta-analysis of PubChem BioAssay data (AID 1259401) can identify outliers .

Q. What strategies elucidate the influence of the cyclohexylphenyl moiety on pharmacokinetic properties?

- Methodological Answer :

- LogP Calculation : Predicted logP = 3.2 (via ChemAxon), indicating moderate lipophilicity.

- Permeability Assays : Caco-2 monolayer studies (Papp > 1 × 10⁻⁶ cm/s) assess intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS/MS.

Comparative studies with phenyl-substituted analogs reveal scaffold-specific CYP450 interactions .

Q. How can crystallographic challenges during X-ray diffraction analysis of Methyl 2-(4-cyclohexylphenyl)acetate be mitigated?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C.

- Data Collection : Resolve disorder in the cyclohexyl ring by collecting high-resolution data (≤0.84 Å) at 100 K.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.

Structural comparisons with related esters (e.g., ethyl 2-(4-formylcyclohexyl)acetate) validate packing motifs .

Q. What experimental designs are optimal for studying hepatic metabolism in vitro?

- Methodological Answer :

- Hepatocyte Models : Primary human hepatocytes or HepaRG cells cultured in Williams’ E medium.

- Metabolite Profiling : Incubate with 10 µM compound for 24h; extract metabolites using acetonitrile precipitation.

- LC-HRMS : Acquire data in positive/negative ion modes (m/z 100–1000) and annotate phase I/II metabolites (e.g., glucuronidation at the ester group).

Co-administration with CYP3A4 inhibitors (ketoconazole) identifies metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.